Ectoine

Description

Propriétés

IUPAC Name |

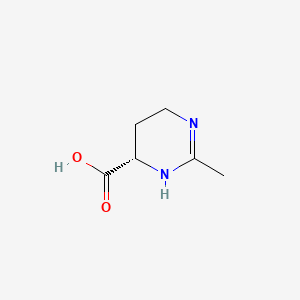

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 |

Source

|

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96702-03-3 |

Source

|

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Architecture of Ectoine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectoine, a cyclic amino acid derivative, is a small organic molecule that has garnered significant attention in various scientific and industrial fields.[1][2][3] Initially discovered in halophilic bacteria, this compound serves as a compatible solute, protecting cells from extreme osmotic stress, temperature fluctuations, and UV radiation.[1][] Its remarkable protective and stabilizing properties have led to its use in cosmetics, and it is under investigation for various therapeutic applications.[][5] This technical guide provides an in-depth exploration of the chemical structure of this compound, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data.

Chemical Structure of this compound

This compound is chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.[5][6][7] It is a heterocyclic compound derived from the formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid.[2][8] In aqueous solutions at neutral pH, this compound exists as a zwitterion, with a negatively charged carboxyl group and a positive charge delocalized within the pyrimidine ring.[9]

The core structure of this compound consists of a six-membered tetrahydropyrimidine ring. This ring is substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position, which possesses (S)-stereochemistry. The presence of both a basic amidine functional group within the ring and an acidic carboxylic acid group confers its zwitterionic properties.

Molecular Formula and Weight

The molecular formula of this compound is C₆H₁₀N₂O₂.[5][6][8][10][11] This composition gives it a molecular weight of approximately 142.16 g/mol .[6][8]

| Property | Value | Source |

| IUPAC Name | (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid | [5][6][7] |

| Molecular Formula | C₆H₁₀N₂O₂ | [5][6][8][10][11] |

| Molecular Weight | 142.16 g/mol | [6][8] |

| CAS Number | 96702-03-3 | [6][8][11] |

| Canonical SMILES | CC1=NCC--INVALID-LINK--C(=O)O | [8][10] |

| InChI | InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | [8][10] |

| InChI Key | WQXNXVUDBPYKBA-YFKPBYRVSA-N | [8][10] |

Experimental Elucidation of this compound's Structure

The determination of this compound's chemical structure has been accomplished through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal technique in confirming the structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals for the methyl protons, the methylene protons of the tetrahydropyrimidine ring, and the methine proton at the chiral center. For instance, a triplet peak observed around 4.710 ppm can be attributed to a methylene group (-CH2-), while multiplets in the range of 2.086 to 1.984 ppm are assigned to other methylene groups in the side chain.[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton. Signals corresponding to the carboxyl carbon, the carbons of the tetrahydropyrimidine ring, and the methyl carbon are observed at characteristic chemical shifts.[13] For example, signals at δC 161.67 (C-CH₃) and 175.99 (C=O) in the ¹³C spectrum confirm the presence of a carboxyl group.[13]

Mass Spectrometry (MS)

Mass spectrometry techniques are employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of this compound typically shows a pseudo-molecular ion at m/z 143 [M+H]⁺ in positive ion mode.[14] Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragment ions. A major fragment is often observed at m/z 97, resulting from the cleavage of the carbonyl position in the C4 side chain.[15][16]

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS has also been used to identify the molecular mass of this compound. The mass spectra of purified this compound show a signal at m/z 143.1.[17]

X-ray Crystallography

While the structure of this compound itself has been primarily elucidated by spectroscopic methods, X-ray crystallography has been instrumental in studying the enzymes involved in its biosynthesis and modification. For example, the crystal structures of this compound synthase (EctC) and this compound hydroxylase (EctD) have been determined, providing detailed insights into their active sites and catalytic mechanisms.[18][19][20][21][22][23] These studies indirectly support the established structure of this compound as the substrate for these enzymes.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the determination of this compound's chemical structure.

Caption: Experimental workflow for the structural elucidation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound from aspartate-β-semialdehyde is a three-step enzymatic process.[24] This pathway involves the sequential action of three enzymes encoded by the ectA, ectB, and ectC genes.[2][25]

-

L-2,4-diaminobutyrate transaminase (EctB): Catalyzes the formation of L-2,4-diaminobutyric acid from L-aspartate-β-semialdehyde.[7]

-

L-2,4-diaminobutyrate Nγ-acetyltransferase (EctA): Acetylates the γ-amino group of L-2,4-diaminobutyric acid to form Nγ-acetyl-L-2,4-diaminobutyric acid.[22]

-

This compound synthase (EctC): Catalyzes the cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid to produce this compound.[20][23][24]

Conclusion

The chemical structure of this compound, (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is well-established through a combination of powerful analytical techniques. Its unique cyclic and zwitterionic nature is fundamental to its function as a potent osmoprotectant and stabilizer. A thorough understanding of its structure is crucial for the ongoing research into its diverse applications in biotechnology, pharmacology, and cosmetics. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and professionals working with this remarkable molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 96702-03-3 [chemicalbook.com]

- 3. This compound = 95.0 HPLC 96702-03-3 [sigmaaldrich.com]

- 5. specialchem.com [specialchem.com]

- 6. scbt.com [scbt.com]

- 7. The ups and downs of this compound: structural enzymology of a ... [degruyterbrill.com]

- 8. This compound | C6H10N2O2 | CID 126041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 11. zanchengsynbio.com [zanchengsynbio.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the extremolyte this compound in plasma and a pharmacokinetic study in rats by a validated and BAGI-evaluated UPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystal Structure of the this compound Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 5-Hydroxythis compound from this compound: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD | PLOS One [journals.plos.org]

- 20. Overproduction, crystallization and X-ray diffraction data analysis of this compound synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of the this compound hydroxylase, a snapshot of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The ups and downs of this compound: structural enzymology of a ... [degruyterbrill.com]

- 23. Overproduction, crystallization and X-ray diffraction data analysis of this compound synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A blueprint of this compound metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Uptake of the Compatible Solutes this compound and 5-Hydroxythis compound by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Producers of Ectoine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is a compatible solute, a small organic molecule that serves as an osmoprotectant in a wide range of microorganisms.[1] First discovered in the halophilic bacterium Ectothiorhodospira halochloris, this compound has garnered significant attention in the pharmaceutical, cosmetic, and biotechnology industries due to its remarkable stabilizing effects on proteins, nucleic acids, and whole cells.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the microbial producers, their production capabilities, and the methodologies employed for its isolation and quantification.

Natural Sources and Microbial Producers of this compound

This compound is predominantly found in halophilic and halotolerant bacteria, where it accumulates in high concentrations to counteract osmotic stress imposed by saline environments.[1][3] These microorganisms, often referred to as extremophiles, thrive in habitats such as salt lakes, marine environments, and saline soils.[4] The ability to synthesize this compound is a key adaptation that allows these organisms to maintain cellular turgor and function in high-salt conditions.[5]

A diverse array of bacteria has been identified as natural producers of this compound. Members of the genus Halomonas are among the most well-studied and industrially relevant producers.[6] Other significant producers include species from the genera Chromohalobacter, Virgibacillus, and Brevibacterium.[2][7] While bacteria are the primary source, some species of Archaea have also been found to produce this compound.[7]

Key this compound-Producing Microorganisms

The following table summarizes some of the key microbial producers of this compound and their reported production yields under various cultivation strategies.

| Microorganism | Strain | Fermentation Strategy | Salinity (M NaCl) | Titer (g/L) | Productivity (g/L/h) | Yield (g/g substrate) | Reference(s) |

| Halomonas elongata | DSM 142T | Bacterial Milking | 2.57 (growth) / 0.51 (release) | 7.4 | 0.22 | - | [2] |

| Halomonas elongata | DSM 2581 | Fed-batch | - | 14.25 | - | - | [8] |

| Halomonas salina | DSM 5928 | Batch | 0.5 | 6.9 | 0.33 | - | [2] |

| Halomonas salina | BCRC 17875 | Fed-batch | - | 13.96 | 0.29 | - | [2] |

| Halomonas hydrothermalis | Y2/ΔectD/ΔdoeA/Δmrp | Fed-batch | ~1.0 | 10.5 | 0.22 | 0.21 (monosodium glutamate) | [2] |

| Brevibacterium epidermis | DSM 20659 | Fed-batch | 1.42 | 8.0 | 0.08 | 0.05 (monosodium glutamate) | [2] |

| Corynebacterium glutamicum | Ecto5 | Fed-batch | 0.01 | 22.0 | 0.32 | 0.16 (glucose) | [2] |

| Escherichia coli | ECT05 | Fed-batch | 0.03 | 25.1 | 0.84 | 0.11 (glucose) | [2] |

| Escherichia coli | Engineered | Fed-batch | - | 60.7 | - | - | [9] |

Biosynthesis and Regulation of this compound Production

The biosynthesis of this compound from the precursor L-aspartate-β-semialdehyde is a three-step enzymatic pathway.[10][11] This pathway is highly conserved among this compound-producing bacteria.[10]

The this compound Biosynthesis Pathway

The synthesis of this compound is catalyzed by three key enzymes encoded by the ectA, ectB, and ectC genes, which are typically organized in an operon.[3]

-

L-2,4-diaminobutyrate acetyltransferase (EctA): This enzyme catalyzes the acetylation of L-2,4-diaminobutyric acid (DABA).[2]

-

L-2,4-diaminobutyrate transaminase (EctB): This enzyme is responsible for the transamination of L-aspartate-β-semialdehyde to form DABA.[2]

-

This compound synthase (EctC): This enzyme catalyzes the final cyclization reaction to form this compound.[2]

Some microorganisms can further convert this compound to hydroxythis compound, a reaction catalyzed by this compound hydroxylase (EctD).[2]

Regulation of the ectABC Operon

The expression of the ectABC operon is primarily regulated at the transcriptional level in response to osmotic stress.[3][11] High external osmolarity leads to a significant upregulation of ectABC gene expression.[1] This osmoregulation ensures that this compound is synthesized when it is most needed for cell protection. In some methanotrophs, a transcriptional regulator, EctR1, has been identified to negatively control the transcription of the this compound biosynthetic genes.[12]

Experimental Protocols

Cultivation of this compound-Producing Halophilic Bacteria

A typical protocol for the cultivation of a halophilic bacterium like Halomonas elongata for this compound production involves a two-stage process to achieve high cell density and subsequent this compound accumulation.

Materials:

-

Growth medium (e.g., containing peptone, yeast extract, and a specific NaCl concentration).

-

Production medium (similar to growth medium but with a higher NaCl concentration to induce this compound synthesis).

-

Shake flasks or a bioreactor.

-

Incubator shaker or fermenter with temperature and agitation control.

Procedure:

-

Inoculation: Inoculate a sterile growth medium with a fresh culture of the this compound-producing strain.

-

Growth Phase: Incubate the culture at the optimal temperature (e.g., 30-37°C) with agitation until a high cell density is reached. The salt concentration during this phase is optimized for growth (e.g., 3-5% NaCl).

-

Induction Phase: Transfer the cells to a production medium with a higher salt concentration (e.g., 10-15% NaCl) to induce osmotic stress and trigger this compound synthesis.

-

Cultivation: Continue incubation under controlled conditions for a specified period to allow for this compound accumulation.

This compound Extraction and Release: The "Bacterial Milking" Process

"Bacterial milking" is a widely used technique for the large-scale production of intracellular this compound.[7] This process involves cyclic osmotic shocks to induce the release of accumulated this compound from the cells without causing lysis.[13]

Procedure:

-

High-Salt Cultivation: Cultivate the bacteria in a high-salt medium to promote intracellular this compound accumulation.

-

Osmotic Downshock: Rapidly transfer the cells to a low-salt medium (e.g., by dilution or diafiltration). This creates a hypo-osmotic shock, causing the cells to release the accumulated this compound into the medium to maintain osmotic equilibrium.[13]

-

This compound Harvest: Separate the cells from the this compound-rich supernatant.

-

Osmotic Upshock: Resuspend the cells in a high-salt medium to initiate a new cycle of this compound synthesis and accumulation.[13]

-

Repeat: Repeat the downshock and upshock cycles multiple times to "milk" the cells for this compound.[13]

References

- 1. Osmotically Regulated Synthesis of the Compatible Solute this compound in Bacillus pasteurii and Related Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osmotically regulated synthesis of the compatible solute this compound in Bacillus pasteurii and related Bacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biology-journal.org [biology-journal.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound production in bioreactor by Halomonas elongata DSM2581: Using MWCNT and Fe-nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new cell factory for high-efficiency production of this compound | EurekAlert! [eurekalert.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Genes and enzymes of this compound biosynthesis in halotolerant methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacterial milking: A novel bioprocess for production of compatible solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Behavior of Ectoine in Aqueous Environments: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of ectoine, a compatible solute of significant interest in the pharmaceutical and biotechnology sectors. This compound, a small cyclic amino acid, is produced by a variety of extremophilic microorganisms to protect them from harsh environmental conditions such as high salinity, extreme temperatures, and desiccation. Its remarkable stabilizing effect on biomolecules makes it a valuable excipient in drug development and a protective agent in skincare formulations. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action.

Core Physicochemical Properties of this compound

This compound's efficacy as a protectant is rooted in its unique interactions with water molecules. It is a highly soluble, zwitterionic molecule that exhibits strong kosmotropic (water-structuring) effects. This section summarizes the key physicochemical parameters of this compound in aqueous solutions.

Table 1: Solubility of this compound

| Solvent | Solubility (M) | Temperature (°C) | Reference |

| Water | ~4 | 20 | [1] |

| Methanol | 0.3 | Not Specified |

Table 2: Hydration Properties of this compound

| Property | Value | Method | Reference |

| Hydration Number | ~7 | Molecular Dynamics Simulation | [2] |

| Hydration Shell Distance | < 0.6 nm | Molecular Dynamics Simulation | [3] |

Table 3: Thermodynamic Properties of this compound in Aqueous Solution

| Property | Effect of this compound | Reference |

| Water Activity Coefficient | Decreases | |

| Static Relative Permittivity | Increases |

This compound's Influence on Biomolecule Stability

A primary application of this compound is the stabilization of proteins and other macromolecules. This compound enhances the stability of proteins against thermal denaturation and other stresses.

Table 4: Effect of this compound on Protein Stability

| Protein | This compound Concentration (M) | Effect on Stability | Method | Reference |

| Bacteriorhodopsin | 1 | Increased unfolding forces, indicating strengthening of intramolecular interactions.[4][5] | Single Molecule Force Spectroscopy | [4][5] |

| Lactoperoxidase | Increasing concentrations | Increased catalytic activity, increased melting temperature (Tm), and increased Gibbs free energy.[6] | UV-visible absorption spectroscopy, FTIR, Fluorescence measurements | [6] |

| Various Proteins | Not Specified | Protects against denaturation from freezing, thawing, and high temperatures.[7] | General Observation | [7] |

The stabilizing effect of this compound is largely attributed to the "preferential exclusion" or "preferential hydration" model.[2][8] this compound is preferentially excluded from the immediate hydration shell of a protein.[8] This leads to an increase in the hydration of the protein surface, which thermodynamically favors the compact, native state of the protein over the unfolded state.[2][8]

Experimental Methodologies for Characterizing this compound

The study of this compound's physicochemical properties relies on a suite of biophysical and computational techniques. This section provides an overview of the key experimental protocols.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to investigate the vibrational modes of molecules and can be used to study the interactions of this compound with water and biomolecules.

Objective: To characterize the functional groups of this compound and to study its influence on the secondary structure of proteins in aqueous solution.

General Protocol:

-

Sample Preparation:

-

For analysis of pure this compound, a sample can be prepared as a KBr pellet or as a thin film.

-

For studying protein interactions, the protein of interest is dissolved in a suitable buffer (e.g., phosphate buffer) in both H₂O and D₂O.[9] A background spectrum of the buffer is collected.

-

This compound is then added to the protein solution to the desired concentration, and the sample is allowed to equilibrate.

-

-

Instrumentation and Data Acquisition:

-

Data Analysis:

-

The background spectrum of the buffer is subtracted from the sample spectrum to isolate the signals from the protein and this compound.

-

The amide I band (1600-1700 cm⁻¹) of the protein spectrum is of particular interest as it is sensitive to changes in secondary structure (α-helix, β-sheet, etc.).[11]

-

Changes in the position and shape of the amide I band in the presence of this compound can be used to infer its effect on protein conformation and stability.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat changes that occur in a sample as a function of temperature. It is widely used to determine the thermal stability of proteins.

Objective: To quantify the effect of this compound on the thermal stability of a protein by measuring its melting temperature (Tm) and the enthalpy of unfolding (ΔH).[12]

General Protocol:

-

Sample Preparation:

-

The protein of interest is dialyzed against a suitable buffer to ensure a stable pH and ionic strength.

-

A known concentration of the protein is prepared in the buffer.

-

A corresponding sample is prepared with the same protein concentration but with the addition of this compound at the desired concentration.

-

A reference sample containing only the buffer (and this compound for the corresponding protein-ectoine sample) is also prepared.

-

-

Instrumentation and Data Acquisition:

-

A differential scanning calorimeter is used for the measurement.

-

The protein solution and the reference solution are loaded into the sample and reference cells, respectively.

-

The samples are heated at a constant scan rate (e.g., 1°C/min).[13]

-

-

Data Analysis:

-

The difference in heat capacity between the sample and the reference is plotted against temperature, generating a thermogram.

-

The peak of the thermogram corresponds to the melting temperature (Tm) of the protein.[13]

-

The area under the peak is integrated to determine the enthalpy of unfolding (ΔH).[12]

-

An increase in Tm and/or ΔH in the presence of this compound indicates a stabilizing effect.[14]

-

Neutron Diffraction with Isotopic Substitution

Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level. Isotopic substitution, particularly of hydrogen with deuterium, is used to enhance the contrast and elucidate the structure of water and the hydration shells around molecules like this compound.[15]

Objective: To determine the structure of water in an aqueous solution of this compound and to characterize the hydration shell around the this compound molecule.

General Protocol:

-

Sample Preparation:

-

A series of this compound solutions are prepared with varying isotopic compositions of water (H₂O, D₂O, and H₂O/D₂O mixtures).

-

To study the this compound-water interactions in detail, isotopically labeled this compound (e.g., with deuterium) can also be used.

-

-

Instrumentation and Data Acquisition:

-

The experiments are performed at a neutron scattering facility.

-

The sample is placed in a suitable container (often made of a null-scattering material like a TiZr alloy) and exposed to a neutron beam.

-

The scattered neutrons are detected at various angles to generate a diffraction pattern.

-

-

Data Analysis:

-

The diffraction patterns from the different isotopic samples are analyzed to extract the partial structure factors, which describe the correlations between different pairs of atoms (e.g., O-O, O-H, H-H of water, and this compound-water correlations).

-

This information is used to construct a detailed 3D model of the arrangement of water molecules around the this compound molecule.

-

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide a powerful tool to investigate the interactions between this compound and water at a molecular level.

Objective: To simulate the behavior of this compound in an aqueous environment to understand its hydration properties and its effect on water structure.

General Protocol:

-

System Setup:

-

A simulation box is created containing a single this compound molecule and a large number of water molecules (e.g., using a water model like TIP3P).[1]

-

The system is neutralized by adding counter-ions if necessary.

-

-

Simulation Parameters:

-

Data Analysis:

-

The trajectory of the simulation is analyzed to calculate various properties, such as:

-

The radial distribution function, which describes the probability of finding a water molecule at a certain distance from the this compound molecule.

-

The number of hydrogen bonds between this compound and water.

-

The diffusion coefficient of water molecules in the vicinity of this compound.

-

-

Visualizing this compound's Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound.

Caption: Mechanism of protein stabilization by this compound through preferential hydration.

Caption: Experimental workflow for studying this compound's effect on protein stability using DSC.

References

- 1. Molecular Dynamics Simulations for the Michaelis Complex of this compound Synthase (EctC) [mdpi.com]

- 2. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the compatible solute this compound on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]

- 9. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. atascientific.com.au [atascientific.com.au]

- 15. Neutrons describe this compound effects on water H-bonding and hydration around a soluble protein and a cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GROMACS Tutorials [mdtutorials.com]

Ectoine as a Chemical Chaperone: An In-depth Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectoine, a cyclic amino acid derivative, is a potent compatible solute synthesized by extremophilic microorganisms to withstand harsh environmental conditions. Its remarkable ability to protect biological macromolecules from stress has positioned it as a chemical chaperone of significant interest in biotechnology and pharmacology. The primary mechanism of this compound's chaperone activity is rooted in the principle of preferential exclusion , where it is expelled from the protein's hydration layer, thermodynamically favoring the compact, native protein structure. This indirect stabilizing effect is a consequence of this compound's strong interaction with water molecules, leading to an enhancement of the solvent's structure and an increase in the energetic cost of creating a protein-water interface. This guide delves into the technical details of this mechanism, presenting quantitative data on its efficacy, outlining key experimental protocols for its study, and providing visual diagrams to elucidate the underlying principles and workflows.

The Core Mechanism: Preferential Exclusion and Water Structuring

This compound's function as a chemical chaperone is not through direct binding to proteins in a lock-and-key fashion, but rather through its influence on the surrounding water molecules.[1] This indirect mechanism is known as preferential exclusion or the osmophobic effect.[2][3]

As a kosmotropic, or water-structuring, agent, this compound organizes water molecules around itself, forming stable "this compound-water clusters".[3][4] This structuring of the solvent makes it thermodynamically unfavorable for this compound to be in direct contact with the protein surface. Consequently, this compound is preferentially excluded from the protein's hydration shell.[2][3] To minimize the surface area exposed to this this compound-depleted layer, the protein adopts its most compact conformation, which is the native, folded state.[1] Protein unfolding, which would increase the surface area, is therefore thermodynamically disfavored in the presence of this compound.[3]

This mechanism is further supported by enthalpy-entropy compensation. The formation of strong hydrogen bonds between this compound and water leads to a favorable enthalpy change, while the weakening of water-water hydrogen bonds in the vicinity of this compound results in a favorable entropy change.[3][5]

Quantitative Data on this compound's Chaperone Activity

The stabilizing effect of this compound on various proteins has been quantified through numerous biophysical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Protein Stability

| Protein Model | Experimental Technique | This compound Concentration | Key Quantitative Finding | Reference(s) |

| Bacteriorhodopsin | Single-Molecule Force Spectroscopy | 1 M | Increased unfolding forces required to mechanically denature the protein, indicating enhanced stability. | [6][7] |

| Recombinant Human Interferon Alfa2b | Differential Scanning Calorimetry (DSC) | 10 mM | A slight increase in the melting temperature (Tm) was observed, signifying greater thermal stability. | [8] |

| Mink Growth Hormone | Circular Dichroism (CD) Spectroscopy | Varied | The onset temperature of heat-induced aggregation was increased. | [9] |

| Lysozyme | Activity Assays after Stress | Not specified | Maintained significantly higher residual activity after heat shock and multiple freeze-thaw cycles. | [10] |

Table 2: Inhibition of Protein Aggregation by this compound

| Protein Model | Experimental Technique | This compound Concentration | Key Quantitative Finding | Reference(s) |

| Recombinant Human Interferon Alfa2b | Size Exclusion-HPLC & Turbidity | 1-100 mM | Dose-dependent reduction in thermal-induced aggregation, with 10 mM showing optimal effects. | [8] |

| Alzheimer's Amyloid-beta (Aβ42) | Thioflavin-T (ThT) Fluorescence Assay | Not specified in snippet | Effectively inhibited the formation of Aβ42 fibrils. | [11] |

| Machado-Joseph Disease Protein (truncated) | Immunoblot Analysis | Not specified in snippet | Reduced the total amount of protein aggregates in a cell-based model. | [12] |

Key Experimental Protocols

The investigation of this compound's chaperone mechanism employs a range of sophisticated biophysical and computational techniques.

Protein Aggregation and Fibrillation Assays

-

Objective: To monitor and quantify the extent and kinetics of protein aggregation in the presence and absence of this compound.

-

Methodology: Thioflavin T (ThT) Assay

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

-

Protocol Outline:

-

A solution of the amyloidogenic protein (e.g., Aβ42) is incubated under aggregation-promoting conditions (e.g., 37°C with agitation).

-

Parallel incubations are set up with varying concentrations of this compound.

-

At regular intervals, aliquots are taken, and ThT is added.

-

Fluorescence is measured using a fluorometer (excitation ~450 nm, emission ~482 nm).

-

The lag time and rate of aggregation are determined from the resulting sigmoidal curves.[13]

-

-

Structural Stability Analysis

-

Objective: To determine the effect of this compound on the secondary and tertiary structure and thermal stability of a protein.

-

Methodology: Circular Dichroism (CD) Spectroscopy

-

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure.

-

Protocol Outline:

-

The protein of interest is prepared in a suitable buffer (e.g., phosphate buffer) with and without this compound.

-

Far-UV CD spectra are recorded at a starting temperature.

-

The temperature is then gradually increased, and spectra are recorded at set intervals.

-

The change in ellipticity at a specific wavelength (e.g., 222 nm for α-helices) is plotted against temperature.

-

The midpoint of this transition curve represents the melting temperature (Tm), a measure of thermal stability.[7][14]

-

-

Mechanical Stability Measurement

-

Objective: To probe the effect of this compound on the mechanical stability of a protein at the single-molecule level.

-

Methodology: Single-Molecule Force Spectroscopy (SMFS) using Atomic Force Microscopy (AFM)

-

Principle: An AFM tip is used to pick up and stretch a single protein molecule, and the force required to unfold its domains is measured.

-

Protocol Outline:

-

The protein (e.g., bacteriorhodopsin in its native membrane) is adsorbed onto a surface.

-

The AFM tip is brought into contact with the protein and then retracted at a constant velocity.

-

The force exerted on the cantilever is recorded as a function of extension, generating a force-extension curve.

-

Saw-tooth patterns in the curve represent the sequential unfolding of protein domains.

-

The experiment is repeated in the presence of 1 M this compound to compare unfolding forces.[6][7]

-

-

Computational Analysis

-

Objective: To gain atomic-level insights into the interactions between this compound, water, and the protein.

-

Methodology: Molecular Dynamics (MD) Simulations

-

Principle: MD simulations use classical mechanics to compute the motions of atoms in a system over time, providing a dynamic view of molecular interactions.

-

Protocol Outline:

-

A 3D model of the protein is placed in a simulation box.

-

The box is filled with explicit water molecules and this compound molecules to the desired concentration.

-

The system is energy-minimized and then equilibrated at a specific temperature and pressure.

-

A production run is performed for tens to hundreds of nanoseconds.

-

The resulting trajectory is analyzed to study the distribution of this compound around the protein, the structure of the hydration shell, and the protein's conformational dynamics.[1][15]

-

-

Visualizations: Pathways and Workflows

Diagram 1: The Preferential Exclusion Mechanism of this compound

Caption: this compound structures water, leading to its exclusion from the protein surface and stabilizing the native state.

Diagram 2: Experimental Workflow for Characterizing this compound's Chaperone Activity

Caption: A multi-pronged approach is used to quantify the effects of this compound on protein aggregation, stability, and mechanics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The effect of extremolytes this compound and hydroxythis compound on the heat-induced protein aggregation: The case of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the compatible solute this compound on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Force Modulation Spectroscopy Revealing the Dynamic Response of Single Bacteriorhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing protein stability under stress: osmolyte-based deep eutectic solvents as a biocompatible and robust stabilizing medium for lysozyme under he ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02275K [pubs.rsc.org]

- 11. nanosurf.net [nanosurf.net]

- 12. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ectoine and Hydroxyectoine: A Technical Guide to Their Structural Differences and Functional Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectoine and its hydroxylated derivative, hydroxythis compound, are small cyclic amino acids known as compatible solutes or extremolytes. They are produced by a variety of microorganisms to survive under extreme environmental conditions such as high salinity, extreme temperatures, and desiccation. Their remarkable stabilizing properties have garnered significant interest in the fields of cosmetics, biotechnology, and medicine. This technical guide provides an in-depth exploration of the structural distinctions between this compound and hydroxythis compound, detailing their physicochemical properties, and outlining key experimental methodologies for their analysis. Furthermore, it visualizes the biosynthetic pathway that differentiates these two crucial molecules.

Core Structural Differences

The fundamental structural difference between this compound and hydroxythis compound lies in the presence of a hydroxyl (-OH) group. Hydroxythis compound is the 5-hydroxylated derivative of this compound. Specifically, it is (4S, 5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, while this compound is (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.[1] This seemingly minor addition of a hydroxyl group at the C5 position of the tetrahydropyrimidine ring has profound implications for the molecule's physicochemical properties and its biological function as a stress protectant.

The introduction of the hydroxyl group in hydroxythis compound increases its polarity and enhances its capacity for hydrogen bonding.[2] Molecular dynamics simulations have indicated that this compound and hydroxythis compound can accumulate seven and nine water molecules around them, respectively.[3] This enhanced water-binding capacity contributes to the superior protective effects of hydroxythis compound under certain stress conditions, particularly desiccation and high temperatures.[4][5]

Comparative Physicochemical Properties

The structural variance between this compound and hydroxythis compound directly influences their physical and chemical characteristics. A summary of their key quantitative properties is presented below for direct comparison.

| Property | This compound | Hydroxythis compound | Reference(s) |

| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₃ | [6][7] |

| Molecular Weight | 142.16 g/mol | 158.16 g/mol | [7] |

| Melting Point | 280 °C | 280 °C (decomposition) | [6][8] |

| Solubility in Water | ~4.0 M (at 20 °C) | ~4.2 M | [6][8][9] |

| Solubility in Methanol | 0.3 M | 0.05 M | [6][8] |

| Glass Transition Temperature | 47 °C | 87 °C | [5] |

Biosynthesis of this compound and Hydroxythis compound

This compound is synthesized from the precursor L-aspartate-β-semialdehyde in a three-step enzymatic pathway.[3] The conversion of this compound to hydroxythis compound is then catalyzed by a specific enzyme, the this compound hydroxylase (EctD), a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[10][11]

Experimental Protocols

Quantification of this compound and Hydroxythis compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for the analysis of ectoines in bacterial cell extracts.[12][13][14]

A. Sample Preparation (from bacterial culture):

-

Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4 °C).

-

Wash the cell pellet with a buffer of similar osmolarity to the growth medium to prevent premature lysis.

-

Lyophilize the cell pellet to determine the dry cell weight.

-

Extract the intracellular solutes using a modified Bligh and Dyer method or by sonication in a suitable solvent (e.g., 80% ethanol).

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

B. HPLC Conditions:

-

Column: A polar-modified reversed-phase column (e.g., C18) or an amino-terminated column is suitable. For example, a GROM-SIL 100 Amino-1PR column (3 µm particle size).[14]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) or even pure water for some polar RP columns.[15] The mobile phase should be filtered and degassed.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.[15]

-

Detection: UV detection at 210 nm.[15]

-

Quantification: Prepare standard curves for both this compound and hydroxythis compound of known concentrations to quantify the amounts in the samples.

This compound Hydroxylase (EctD) Enzyme Activity Assay

This assay measures the conversion of this compound to hydroxythis compound and is based on protocols for purified EctD enzymes.[12][16][17]

A. Reaction Mixture (30 µL total volume):

-

100 mM TES buffer, pH 7.5

-

10 mM 2-oxoglutarate (co-substrate)

-

1 mM FeSO₄ (freshly prepared)

-

100 mM KCl

-

Various concentrations of this compound (substrate, e.g., 0.5 to 20 mM for kinetic studies)

-

Purified EctD enzyme (e.g., 1-15 µg)

B. Assay Procedure:

-

Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the specific EctD enzyme being studied (e.g., 15-40 °C) for 10 minutes.

-

Initiate the reaction by adding the purified EctD enzyme.

-

Incubate the reaction for a defined period (e.g., 5-20 minutes) with vigorous shaking to ensure proper aeration, as the enzyme is an O₂-dependent dioxygenase.

-

Stop the reaction by adding an equal or double volume of acetonitrile to precipitate the enzyme.

-

Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the denatured protein.

-

Analyze the supernatant for the presence of this compound and the formation of hydroxythis compound using the HPLC method described above.

-

Enzyme activity is typically defined as the amount of hydroxythis compound formed per unit of time per amount of enzyme (e.g., µmol/min/mg).

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of specific functional groups and for studying intermolecular interactions, such as hydrogen bonding.

A. Sample Preparation:

-

For solid samples (lyophilized this compound/hydroxythis compound):

-

Prepare a KBr (potassium bromide) pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, prepare a Nujol mull: Grind a small amount of the sample and mix it with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr plates.

-

-

For liquid samples (aqueous solutions):

-

A drop of the concentrated aqueous solution can be placed between two CaF₂ or BaF₂ plates (as KBr is soluble in water).

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the solution is placed directly on the ATR crystal.

-

B. Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with pure KBr pellet/Nujol/solvent).

-

Record the spectrum of the sample.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Key spectral regions to analyze include the O-H stretching region (~3400 cm⁻¹) to observe the hydroxyl group in hydroxythis compound, and the C=O and N-H stretching regions to study hydrogen bonding interactions.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the chemical structure of this compound and hydroxythis compound and for confirming their identity and purity.

A. Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound or hydroxythis compound in a suitable deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube.

-

Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration if required.

B. Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For detailed structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity of protons and carbons within the molecules.

-

The presence of the hydroxyl group in hydroxythis compound will result in characteristic shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons at and near the C5 position, allowing for unambiguous differentiation from this compound.[18]

Logical Workflow for Analysis and Differentiation

The following diagram illustrates a typical workflow for the analysis and differentiation of this compound and hydroxythis compound.

Conclusion

The hydroxylation of this compound to form hydroxythis compound represents a key biological modification that enhances the protective capabilities of this class of compatible solutes. The presence of the C5-hydroxyl group significantly alters the molecule's interaction with water, leading to improved stabilization of biomolecules and whole cells under specific stress conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately quantify and structurally characterize these important compounds, facilitating further research into their mechanisms of action and their application in various fields of biotechnology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Glass-forming property of hydroxythis compound is the cause of its superior function as a desiccation protectant [frontiersin.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 5-Hydroxythis compound | C6H10N2O3 | CID 12011795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into hydroxythis compound synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Uptake of the Compatible Solutes this compound and 5-Hydroxythis compound by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uni-marburg.de [uni-marburg.de]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Exploiting Substrate Promiscuity of this compound Hydroxylase for Regio- and Stereoselective Modification of Homothis compound [frontiersin.org]

- 17. Crystal Structure of the this compound Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Ectoine in Microbial Stress Response: A Technical Guide

Abstract

Ectoine, a cyclic amino acid derivative, is a powerful compatible solute synthesized by a wide range of microorganisms to counteract the detrimental effects of various environmental stressors. This technical guide provides an in-depth examination of the multifaceted role of this compound in microbial stress response. It covers the biochemical pathways of this compound synthesis, the genetic regulation of these pathways, and the molecular mechanisms by which this compound protects cellular components. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data on this compound's protective effects, detailed experimental protocols for its study, and visualizations of key biological pathways and workflows.

Introduction: The Significance of this compound in Microbial Survival

Microorganisms are constantly challenged by fluctuating environmental conditions, such as high salinity, extreme temperatures, UV radiation, and oxidative stress. To survive and thrive in such harsh environments, they have evolved sophisticated adaptation strategies. One of the most effective mechanisms is the accumulation of small organic molecules known as compatible solutes.[1][2] These solutes, which include this compound, can be amassed to high intracellular concentrations to maintain osmotic balance and protect cellular structures without interfering with normal metabolic processes.[1][3]

This compound (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) was first discovered in the halophilic bacterium Ectothiorhodospira halochloris and has since been identified in a diverse array of bacteria and archaea.[4] Its remarkable properties as a "chemical chaperone" and stress protectant have made it a subject of intense research and a valuable compound in biotechnology, cosmetics, and medicine.[2][5][6] This guide delves into the core scientific principles governing this compound's function in microbial stress resilience.

The this compound Biosynthesis Pathway

The synthesis of this compound is a three-step enzymatic process that begins with the precursor L-aspartate-β-semialdehyde, an intermediate in amino acid metabolism.[7][8] The pathway is encoded by a highly conserved gene cluster, ectABC.[8][9] In some microorganisms, this cluster may also include the ectD gene, which codes for the enzyme responsible for converting this compound to hydroxythis compound, another potent compatible solute, or an ask gene encoding an aspartokinase.[5][7]

The key enzymes and their reactions are:

-

L-2,4-diaminobutyrate transaminase (EctB): Catalyzes the transamination of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA).[7]

-

L-2,4-diaminobutyrate acetyltransferase (EctA): Mediates the acetylation of DABA to N-γ-acetyl-L-2,4-diaminobutyric acid.[7]

-

This compound synthase (EctC): Catalyzes the final cyclization reaction to form this compound.[7]

The expression of the ectABC operon is tightly regulated and is typically induced by an increase in external osmolarity.[4][10]

Regulation of this compound Synthesis

The production of this compound is a metabolically expensive process, and therefore, its synthesis is meticulously controlled at the transcriptional level in response to environmental cues, primarily osmotic stress.[10][11]

The ectABC gene cluster is typically organized as an operon.[11] The transcription of this operon is initiated from osmotically regulated promoters that are recognized by different sigma factors of the RNA polymerase.[1][7][12] In Halomonas elongata, for instance, the expression of the ectABC operon is controlled by promoters that are dependent on the vegetative sigma factor σ⁷⁰ and the stationary-phase/stress sigma factor σ³⁸.[7][12] Some bacteria also utilize a σ⁵⁴-dependent promoter for ectC transcription.[7][12]

In addition to sigma factors, specific transcriptional regulators can also modulate this compound synthesis. For example, in the methanotroph Methylomicrobium alcaliphilum 20Z, a MarR-like transcriptional regulator, EctR1, has been identified as a negative regulator of the ectABC-ask operon.[5][13] This adds another layer of control to fine-tune this compound production in response to environmental salinity.[13]

This compound's Role in Mitigating Diverse Stresses

This compound's primary function is to protect microorganisms from a wide array of environmental challenges.

Osmotic Stress

Under hyperosmotic conditions, water efflux from the cytoplasm leads to dehydration and a drop in turgor pressure, which can be detrimental to cellular processes.[2] Microorganisms counteract this by accumulating compatible solutes like this compound.[14] The intracellular concentration of this compound is often directly proportional to the external osmolarity, allowing the cell to maintain osmotic equilibrium.[4]

Temperature Stress

This compound has been shown to protect microorganisms against both high and low temperature extremes.[14] It stabilizes proteins and membranes, preventing denaturation at high temperatures and maintaining fluidity at low temperatures.[9] In Chromohalobacter salexigens, this compound accumulation is crucial for thermoprotection.[15]

UV Radiation and Oxidative Stress

This compound provides protection against the damaging effects of UV radiation, although it does not directly absorb UV light.[16][17] It is thought to work by preventing damage to cellular components like DNA and reducing the formation of sunburn cells.[16][17] Furthermore, this compound can mitigate oxidative stress by protecting proteins and membranes from damage caused by reactive oxygen species (ROS).[3]

Quantitative Data on this compound's Protective Effects

The efficacy of this compound in stress protection and its production levels in various microorganisms have been quantified in numerous studies.

| Microorganism | Stress Condition | This compound Concentration / Production | Protective Effect | Reference |

| Halomonas campaniensis XH26 | 1.5 M NaCl | 419.2 mg/L | Maximum this compound accumulation | [11] |

| Engineered Escherichia coli | Fed-batch fermentation | 53.2 g/L | High-titer production | [2][18] |

| Engineered Escherichia coli C24 | 5 L fermenter | 35.33 g/L (0.21 g/g glucose) | Efficient production from glucose | [19][20] |

| Chromohalobacter salexigens | 0.75 M to 3.0 M NaCl (at 37°C) | This compound concentration increases with salinity | Osmoprotection | [15] |

| Chromohalobacter salexigens | 20°C to 45°C (at 1.5 M NaCl) | This compound concentration varies with temperature | Thermoprotection | [15] |

| Recombinant E. coli | 0.8 M NaCl | 32.3 µmol/(g dry wt) | Salt-stressed expression | [21] |

Table 1: Quantitative Data on this compound Production and Stress Protection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in microbial stress response.

Extraction and Quantification of this compound by HPLC

This protocol describes a common method for extracting intracellular this compound and quantifying it using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial culture

-

Centrifuge and appropriate tubes

-

Lyophilizer (optional)

-

Methanol, Chloroform, Water (HPLC grade)

-

Vortex mixer

-

0.2 µm syringe filters

-

HPLC system with a suitable column (e.g., polar-modified C18) and UV detector (210 nm)

-

This compound standard

Procedure:

-

Harvest 1 mL of bacterial culture by centrifugation at 8,000 x g for 10 minutes at 4°C.

-

(Optional) Lyophilize the cell pellet to dryness.

-

Resuspend the cell pellet in 400 µL of a methanol/chloroform/water mixture (10:5:4, v/v/v).

-

Vortex vigorously for 60 minutes to ensure complete cell lysis and extraction.

-

Add 130 µL of chloroform and 130 µL of water to the mixture and stir for 30 minutes.

-

Centrifuge at 10,000 x g for 30 minutes to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the this compound.

-

(Optional) Lyophilize the aqueous phase and resuspend in a known volume of water.

-

Filter the extract through a 0.2 µm syringe filter.

-

Analyze the sample by HPLC. Use an isocratic mobile phase of pure water with a flow rate of 1.0 mL/min and a column temperature of 30°C. Detect this compound at a wavelength of 210 nm.[6][22]

-

Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of an this compound standard.[23]

Assessing Microbial Viability under Osmotic Stress

This protocol outlines a method to determine the protective effect of this compound on microbial cell viability under high osmotic stress.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., M9 minimal medium)

-

High concentration salt solution (e.g., 5 M NaCl)

-

This compound solution

-

Spectrophotometer (for OD measurements)

-

Plates with solid growth medium

-

Incubator

Procedure:

-

Grow a pre-culture of the bacterial strain in the appropriate growth medium overnight.

-

Inoculate fresh growth medium with the pre-culture to an initial OD₆₀₀ of ~0.1.

-

Divide the culture into three sets of flasks:

-

Control: No added salt or this compound.

-

Osmotic Stress: Add NaCl to the desired final concentration (e.g., 0.5 M, 1 M).

-

This compound Protection: Add NaCl to the same final concentration as the stress group, and also add this compound to a specific concentration (e.g., 1 mM).

-

-

Incubate all flasks under the same conditions (e.g., 37°C with shaking).

-

Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

-

To determine cell viability, at specific time points, take samples from each culture, perform serial dilutions in a suitable buffer, and plate onto solid growth medium.

-

Incubate the plates and count the number of colony-forming units (CFUs) to calculate the viable cell count (CFU/mL).

-

Compare the growth curves and viable cell counts between the different conditions to assess the osmoprotective effect of this compound.

Analysis of ectABC Gene Expression by qRT-PCR

This protocol describes how to quantify the expression levels of the this compound biosynthesis genes in response to stress using quantitative real-time PCR (qRT-PCR).

Materials:

-

Bacterial cultures grown under control and stress conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument and compatible reagents (e.g., SYBR Green master mix)

-

Primers specific for the ectA, ectB, ectC genes, and a housekeeping gene (for normalization)

Procedure:

-

Grow bacterial cultures under control and stress conditions (e.g., with and without high salt).

-

Harvest cells at the desired growth phase (e.g., mid-logarithmic phase).

-

Extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Set up the qRT-PCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers. Include a reaction for a housekeeping gene as an internal control.

-

Perform the qRT-PCR analysis.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in the expression of the ect genes under stress conditions compared to the control condition, normalized to the expression of the housekeeping gene.[11]

Conclusion and Future Perspectives

This compound plays a critical and well-defined role in the microbial response to a wide range of environmental stresses. Its synthesis, tightly regulated at the genetic level, provides a powerful mechanism for maintaining cellular integrity and function under adverse conditions. The comprehensive understanding of the this compound biosynthesis pathway and its regulation has paved the way for the metabolic engineering of microorganisms for the large-scale production of this valuable compound.[2][8][19]

Future research will likely focus on further elucidating the intricate regulatory networks that control this compound metabolism, discovering novel this compound-producing microorganisms from extreme environments, and optimizing heterologous production systems to improve yields and reduce costs. The remarkable protective properties of this compound will continue to drive its application in various fields, from skincare and medicine to biotechnology and industrial enzyme stabilization. The in-depth knowledge presented in this guide provides a solid foundation for scientists and researchers to further explore and harness the potential of this extraordinary molecule.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metabolic Engineering of Escherichia coli for this compound Production With a Fermentation Strategy of Supplementing the Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genes and enzymes of this compound biosynthesis in halotolerant methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A blueprint of this compound metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.sciepub.com [pubs.sciepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. actamicro.ijournals.cn [actamicro.ijournals.cn]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metabolic Engineering of Escherichia coli for Efficient Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Ectoine's role in preventing protein aggregation.

An In-depth Technical Guide on the Core Mechanisms and Applications

Introduction

Protein aggregation is a hallmark of numerous debilitating human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, and is a significant challenge in the manufacturing and stability of biopharmaceuticals. The formation of non-native protein aggregates, ranging from soluble oligomers to large insoluble fibrils, is associated with cellular toxicity and loss of therapeutic efficacy. Consequently, there is a pressing need for effective strategies to prevent or reverse this process. Ectoine, a natural osmolyte produced by extremophilic microorganisms, has emerged as a promising chemical chaperone that can effectively inhibit protein aggregation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-aggregation activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: The Preferential Exclusion Model

This compound's primary mechanism for preventing protein aggregation is rooted in its profound influence on the surrounding water molecules, a concept known as "preferential exclusion" or the "osmophobic effect".[3][4][5] Unlike denaturants that directly interact with proteins, this compound is preferentially excluded from the protein's surface.[4][5] This exclusion leads to an increase in the free energy of the protein-water interface, thermodynamically favoring a more compact, natively folded state to minimize this unfavorable interaction.

This compound's zwitterionic nature allows it to form strong hydrogen bonds with water molecules, creating a stable and structured hydration shell around itself.[4][6] This ordering of water molecules in the bulk solvent further disfavors the exposure of hydrophobic protein residues, which is a critical step in the aggregation pathway. By promoting a tightly bound "hydration shield" around the protein, this compound effectively increases the energy barrier for the conformational changes required for aggregation.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. EctD-mediated biotransformation of the chemical chaperone this compound into hydroxythis compound and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ectoine Extraction and Purification from Halomonas elongata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production, extraction, and purification of ectoine from the moderately halophilic bacterium Halomonas elongata. This compound is a compatible solute with significant applications in the cosmetic and pharmaceutical industries due to its protein-stabilizing and cell-protecting properties.[1][2] Halomonas elongata is a key industrial producer of this compound, capable of accumulating high intracellular concentrations of this molecule in response to high salinity.[2][3]

The following protocols detail a widely utilized workflow, including fed-batch fermentation for high-density cell growth, "bacterial milking" via osmotic downshock for this compound release, and a multi-step downstream process for purification to achieve a high-purity final product.

Experimental Protocols

Protocol 1: Cultivation of Halomonas elongata for High this compound Yield

This protocol describes a two-step cultivation method to first achieve high biomass and then induce maximum this compound production.

1. Materials and Media Preparation:

-

Strain: Halomonas elongata (e.g., DSM 2581T)

-

Fermenter/Bioreactor: A 10 L bench-scale fermenter is suitable for laboratory production.[6]

2. Cultivation Procedure:

-

Inoculum Preparation: Grow H. elongata in a starter culture of MM63 medium with a moderate salt concentration (e.g., 6% NaCl) at 30-37°C with shaking (150-220 rpm) for 18-22 hours.[1][3][4]

-

Biomass Production (First Stage): Inoculate the fermenter containing MM63 medium (with moderate NaCl) with the starter culture (e.g., 10% v/v).[6] Cultivate at 28-30°C, maintaining pH at 7.0.[3][7][8] This stage focuses on achieving high cell density. A fed-batch strategy can be employed by supplementing with a concentrated glucose solution to maintain a low but steady glucose level (e.g., 1±0.5 g/L).[6]

-

This compound Production (Second Stage): Once a high biomass is achieved (e.g., OD600 of ~90), induce this compound synthesis by increasing the salt concentration of the medium.[6] This can be done by adding solid NaCl to reach a final concentration of 15% (w/v) or higher.[6][9] Continue fermentation for another 24-30 hours to allow for intracellular this compound accumulation.[7][8]

Protocol 2: this compound Extraction via Osmotic Downshock ("Bacterial Milking")

This method allows for the release of intracellular this compound without complete cell lysis, enabling the potential for repeated cycles.

1. Materials:

-

Low-salt solution (e.g., distilled water with 0-3% w/v NaCl).[5]

-

Centrifuge capable of handling large volumes at speeds of 6,000-8,000 x g.

2. Extraction Procedure:

-